2-Fluoro-3-formylbenzamide
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Overview
Description
2-Fluoro-3-formylbenzamide is an organic compound with the molecular formula C8H6FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position and a formyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formylbenzamide typically involves the introduction of the fluorine and formyl groups onto the benzamide structure. One common method is the direct fluorination of 3-formylbenzamide using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. Another method involves the formylation of 2-fluorobenzamide using a formylating agent such as formic acid or formic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-formylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-Fluoro-3-carboxybenzamide.
Reduction: 2-Fluoro-3-hydroxymethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-formylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine: Research is ongoing into its potential as a precursor for drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Fluoro-3-formylbenzamide exerts its effects depends on its interaction with molecular targets. The formyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzamide: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
3-Formylbenzamide: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
2-Fluoro-3-methylbenzamide: Has a methyl group instead of a formyl group, leading to different chemical behavior and applications.
Uniqueness
2-Fluoro-3-formylbenzamide is unique due to the presence of both the fluorine and formyl groups, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-fluoro-3-formylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-7-5(4-11)2-1-3-6(7)8(10)12/h1-4H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMPOVXBFBIDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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